Rhodium(III) sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
rhodium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDDXXMOPZFFM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Rh2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890662 | |
| Record name | Rhodium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-yellow solid; [HSDB] Red or red-brown crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Rhodium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
10489-46-0 | |
| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium(III) sulfate | |
| Source | EPA DSSTox | |
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| Record name | Dirhodium trisulphate | |
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Synthesis and Historical Context of Rhodium Iii Sulfate
Historical Development of Rhodium(III) Sulfate (B86663) Synthesis and Structural Elucidation
The initial documented synthesis of rhodium(III) sulfate dates back to 1929. wikipedia.org Early methods involved the reaction of rhodium(III) hydroxide (B78521) with sulfuric acid. wikipedia.org This pioneering work led to the reported formation of two distinct hydrates: a yellow tetradecahydrate (Rh₂(SO₄)₃·14H₂O) and a red tetrahydrate (Rh₂(SO₄)₃·4H₂O). wikipedia.org However, the exact structures of these hydrates remained ambiguous for a considerable time due to the limitations of analytical techniques available at the time.
It was not until later that X-ray diffraction studies provided more definitive structural information. These investigations confirmed the existence of a hexahydrate form (Rh₂(SO₄)₃·6H₂O) as a stable intermediate, which helped to resolve some of the earlier inconsistencies in its characterization. The first comprehensive structural elucidations were carried out in 2009, which formally confirmed the chemical's existence. wikipedia.org
A significant advancement in the synthesis of this compound was reported in 2016. This newer method utilized rhodium metal and sulfuric acid, which were heated together at 400°C to produce the anhydrous form of the compound. wikipedia.org It was also demonstrated that heating the mixture at a higher temperature of 475°C resulted in the formation of the dihydrate. wikipedia.org
Contemporary Synthetic Methodologies for this compound
Modern synthetic approaches have been developed to improve yield, purity, and scalability for the production of this compound. These methods often start from different rhodium precursors and can be tailored to produce either anhydrous or hydrated forms of the compound.
Reaction Pathways from Rhodium(III) Oxide Precursors
One common contemporary method involves the use of rhodium(III) oxide (Rh₂O₃) as a starting material. wikipedia.org In this process, rhodium(III) oxide is dissolved in dilute sulfuric acid and heated under reflux. The general reaction is:
Rh₂O₃ + 3H₂SO₄ → Rh₂(SO₄)₃ + 3H₂O
This method is particularly useful for producing hydrated forms of this compound. The reaction is typically monitored until the pH stabilizes, and any excess acid is removed through evaporation. Purification of the resulting product often involves recrystallization from dilute sulfuric acid to prevent hydrolysis.
Hydrothermal Synthesis Routes for Hydrated this compound Forms
Hydrothermal synthesis is another important technique for preparing hydrated this compound. This method involves dissolving rhodium(III) oxide in a 20–30% sulfuric acid solution and heating it under reflux at temperatures between 80–100°C. These conditions typically yield the hexahydrate (Rh₂(SO₄)₃·6H₂O) in the form of pink crystals. Hydrothermal methods offer good control over the crystallization process and can be adapted to produce specific hydrated forms.
Industrial-Scale Production Techniques and Optimization Parameters
On an industrial scale, the production of this compound is optimized for efficiency and product quality. A scalable method involves the direct reaction of rhodium metal powder with concentrated (98%) sulfuric acid.
Key parameters for this process include:
Temperature: Heating at 400°C produces anhydrous Rh₂(SO₄)₃, while a temperature of 475°C yields the dihydrate, Rh₂(SO₄)₃·2H₂O. wikipedia.org
Reaction Time: The reaction is typically carried out for 6–8 hours.
Yield Optimization: Using an excess of sulfuric acid (a molar ratio of 10:1) helps to ensure the complete oxidation of the rhodium metal.
This direct oxidation method is advantageous as it bypasses the need for intermediate hydroxides, which can introduce impurities like chloride ions. This results in a higher yield (over 95% by gravimetric analysis) and improved purity of the final product. Post-synthesis washing with ethanol (B145695) is a common step to remove any residual acid.
The recovery of rhodium from spent catalysts and industrial wastewater is also an important aspect of industrial rhodium chemistry, often involving hydrometallurgical processes. mdpi.com These processes can involve dissolving rhodium compounds in acidic solutions, followed by separation and purification steps. mdpi.com
Below is an interactive data table summarizing the different synthesis methods:
| Starting Material(s) | Reagents | Temperature | Product | Reference(s) |
| Rhodium(III) hydroxide | Sulfuric acid | Ambient to 100°C | Hydrated forms (e.g., Rh₂(SO₄)₃·14H₂O, Rh₂(SO₄)₃·4H₂O) | wikipedia.org |
| Rhodium metal | Concentrated sulfuric acid | 400°C | Anhydrous Rh₂(SO₄)₃ | wikipedia.org |
| Rhodium metal | Concentrated sulfuric acid | 475°C | Dihydrate Rh₂(SO₄)₃·2H₂O | wikipedia.org |
| Rhodium(III) oxide | Dilute sulfuric acid | 80–100°C (reflux) | Hexahydrate Rh₂(SO₄)₃·6H₂O |
Structural Elucidation and Advanced Spectroscopic Characterization of Rhodium Iii Sulfate Complexes
Crystallographic Investigations and Crystal Structure Determination
The structural characterization of rhodium(III) sulfate (B86663) and its hydrated complexes through single-crystal X-ray diffraction has revealed detailed insights into their solid-state architecture. The anhydrous form, Rh₂(SO₄)₃, is known to adopt a rhombohedral crystal structure. researchgate.net However, much of the detailed crystallographic work has focused on its various hydrates.
One extensively studied hydrate (B1144303) is the compound with the formula [Rh(H₂O)₆]₂(SO₄)₃·5H₂O. researchgate.net Its crystal structure was determined to be monoclinic, belonging to the P2₁ space group. researchgate.net In this complex, the rhodium ion exists as the hexaaquarhodium(III) cation, [Rh(H₂O)₆]³⁺, where the rhodium atom is octahedrally coordinated to six water molecules. researchgate.net The sulfate ions and additional water molecules of crystallization occupy the interstitial spaces within the crystal lattice.
Another hydrate, CsRh(SO₄)₂·12H₂O, which is classified as an alum, crystallizes in the cubic Pa3 space group. researchgate.net This structure also features the hexa-aqua-rhodium(III) ion, [Rh(H₂O)₆]³⁺, with a Rh-O bond distance of 2.016(3) Å. researchgate.net The existence of various hydrates, including a tetradecahydrate and a tetrahydrate, has been reported, though their structural proofs were initially limited. wikipedia.org More recent studies have also identified a dihydrate form. wikipedia.org Solid-state rhodium(III) sulfates are often composed of dimeric and trimeric complexes. researchgate.net
| Compound | Crystal System | Space Group | Cell Parameters (Å, °) | Calculated Density (g/cm³) |
|---|---|---|---|---|
| [Rh(H₂O)₆]₂(SO₄)₃·5H₂O | Monoclinic | P2₁ | a = 7.272(9), b = 27.047(1), c = 12.464(9), β = 97.038(10) | 2.184 |
| CsRh(SO₄)₂·12H₂O | Cubic | Pa3 | a = 12.357(5) | - |
| Anhydrous Rh₂(SO₄)₃ | Rhombohedral | R3 | - | - |
Vibrational and Electronic Absorption Spectroscopy of Rhodium(III) Sulfate Species
Vibrational and electronic absorption spectroscopy are crucial tools for characterizing this compound complexes, providing information on bonding and electronic structure.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectra of this compound compounds are dominated by the vibrational modes of the sulfate (SO₄²⁻) and aqua (H₂O) ligands. The sulfate ion, with Td symmetry in its free state, exhibits characteristic stretching and bending modes. In this compound complexes, the coordination of the sulfate ion to the rhodium center lowers its symmetry, leading to the activation of otherwise IR- or Raman-inactive modes and the splitting of degenerate modes. Key vibrational bands include the S-O stretching modes, which are typically observed in the region of 950–1100 cm⁻¹. The presence of coordinated water is confirmed by its characteristic stretching and bending vibrations. Additionally, the direct interaction between rhodium and the ligands gives rise to lower frequency modes, such as the Rh-O stretches, which have been detected around 650 cm⁻¹. Studies on solid-phase dehydration products of rhodium(III) aqua sulfates have utilized IR spectroscopy to characterize the resulting phases. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis): The electronic absorption spectra of this compound solutions provide insight into the d-orbital splitting of the Rh³⁺ ion (a d⁶ ion) in its coordination environment. Typically, rhodium(III) complexes exhibit two spin-allowed d-d transitions, corresponding to ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g in an octahedral field. These transitions are often observed in the visible range of the spectrum. For instance, d-d transitions indicative of the Rh³⁺ electronic structure have been identified in the 500–600 nm range. The exact position and intensity of these bands are sensitive to the nature of the ligands coordinated to the rhodium center. As such, UV-Vis spectroscopy is frequently used alongside other techniques like NMR to study the equilibrium between different monomeric and oligomeric this compound species in aqueous solutions. researchgate.netresearchgate.net
| Spectroscopic Technique | Feature | Typical Wavenumber/Wavelength | Assignment |
|---|---|---|---|
| Infrared (IR) Spectroscopy | S-O Stretching | ~1100 cm⁻¹ | ν(S-O) |
| Infrared (IR) Spectroscopy | Rh-O Stretching | ~650 cm⁻¹ | ν(Rh-O) |
| Raman Spectroscopy | Symmetric S-O Stretching | 950–1100 cm⁻¹ | ν(S-O) |
| UV-Vis Spectroscopy | d-d Transitions | 500–600 nm | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g |
Thermogravimetric Analysis and Thermal Decomposition Pathways of this compound Hydrates
Thermogravimetric analysis (TGA) has been employed to investigate the thermal stability and decomposition of this compound hydrates. These studies reveal that dehydration occurs in a stepwise manner, often involving the formation of lower hydrates as intermediates before complete water loss.
For the crystalline hydrate [Rh(H₂O)₆]₂(SO₄)₃·5H₂O, dehydration was studied in the temperature range of 300–460 K. researchgate.net The process is complex and has been analyzed as a multistage reaction, where the loss of water molecules from the crystal lattice is followed by the substitution of coordinated aqua ligands. researchgate.net The kinetics of this dehydration can be influenced by condensation processes, which are common in the chemistry of trivalent cations. researchgate.net
Isothermal dehydration studies on rhodium(III) aqua sulfates conducted between 100–130°C showed that the process leads to solid-phase condensation, yielding oligomeric rhodium(III) aqua sulfate complexes. researchgate.net The final decomposition product upon heating to higher temperatures is typically rhodium(III) oxide (α-Rh₂O₃). researchgate.netlookchem.com The decomposition of rhodium(III) salts, such as the sulfite, has been investigated by TGA, showing that reduction to Rh⁰ can be achieved under specific atmospheric conditions. rsc.org
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopic Probes for this compound Structures
Multinuclear NMR spectroscopy is a powerful technique for probing the structure and dynamics of this compound complexes in solution. It allows for the identification of different species present in equilibrium, including monomers, dimers, and higher oligomers.
¹⁰³Rh NMR: The ¹⁰³Rh nucleus is a spin-1/2 nucleus with 100% natural abundance, making it suitable for NMR spectroscopy. huji.ac.il However, its very low gyromagnetic ratio and consequent low sensitivity present significant experimental challenges. huji.ac.ilrsc.org Despite this, ¹⁰³Rh NMR is an invaluable tool because of its extremely wide chemical shift range (over 12,000 ppm), which makes the chemical shift highly sensitive to the coordination environment, including ligand type, complex geometry, and oxidation state. huji.ac.ilresearchgate.net In studies of this compound solutions, distinct ¹⁰³Rh NMR signals have been assigned to various monomeric and oligomeric species. researchgate.net For example, monomeric complexes such as [Rh(H₂O)₄(SO₄)]⁺, trans-[Rh(H₂O)₂(SO₄)₂]⁻, and cis-[Rh(H₂O)₂(SO₄)₂]⁻ have been identified and their ¹⁰³Rh chemical shifts assigned. researchgate.netresearchgate.net The formation of polynuclear complexes is often observed, particularly in concentrated sulfuric acid, where symmetric species containing magnetically equivalent rhodium atoms are dominant. researchgate.net
¹⁷O NMR: ¹⁷O NMR spectroscopy serves as a complementary technique to ¹⁰³Rh NMR, providing direct information about the oxygen-containing ligands (H₂O and SO₄²⁻). By using ¹⁷O-enriched water, it is possible to distinguish between coordinated water molecules and bulk solvent. Furthermore, signals from oxygen atoms in different environments, such as terminal aqua ligands, bridging hydroxo groups, and coordinated sulfate ions, can be resolved. researchgate.net For instance, in a dimeric rhodium(III) aqua hydroxo complex, ¹⁷O NMR could differentiate between water molecules coordinated cis and trans to the bridging plane and the bridging OH groups themselves. researchgate.netresearchgate.net This technique has been instrumental in studying the formation of this compound complexes and the aquation processes they undergo in solution. researchgate.netresearchgate.net
The combination of ¹⁰³Rh and ¹⁷O NMR, often with other nuclei like ¹H, allows for the detailed elucidation of the complex equilibria in aqueous this compound solutions. Studies have shown that freshly prepared solutions undergo spontaneous aquation, leading to an equilibrium between monomeric and oligomeric complexes. researchgate.net
Research has identified that simple monomeric rhodium sulfate complexes are often not the predominant forms in aqueous solutions. researchgate.netresearchgate.net Instead, various oligomeric species are formed through condensation reactions. Stable complexes identified in aged solutions include the doubly sulfato-bridged dimer [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ and the trimer [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺. researchgate.net Multinuclear NMR has been used to characterize chromatographically separated hydrolytic oligomers, such as a dimer with a double hydroxo bridge, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺, which gives a single ¹⁰³Rh NMR signal at 9997.4 ppm. researchgate.net The ability to identify and quantify these various species is crucial for understanding the solution chemistry of this compound.
Solution Chemistry and Speciation Dynamics of Rhodium Iii Sulfate
Aqueous Solution Speciation and Hydrolytic Equilibria of Rhodium(III) Sulfate (B86663)
In aqueous solutions, rhodium(III) sulfate undergoes extensive speciation and hydrolysis, leading to a dynamic equilibrium between different complex ions.
Upon dissolution in water, this compound forms a variety of aqua and hydroxo complexes. Spontaneous aquation of freshly prepared solutions establishes an equilibrium between monomeric and oligomeric complexes. researchgate.netresearchgate.net Solid-state rhodium(III) sulfates are often composed of dimeric and trimeric complexes, which influence the initial species in solution. researchgate.netresearchgate.net
Studies using 103Rh and 17O NMR spectroscopy have identified several key species in aged this compound solutions. The most stable forms are often dinuclear and trinuclear complexes, such as [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺, [Rh₂(μ-SO₄)(H₂O)₈]⁴⁺, and [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺. researchgate.net In solutions with sulfuric acid concentrations above 3 M, over 90% of the rhodium can exist as symmetric polynuclear complexes. researchgate.net
The formation of monomeric rhodium sulfate complexes like [Rh(H₂O)₄(SO₄)]⁺, trans-[Rh(H₂O)₂(SO₄)₂]⁻, cis-[Rh(H₂O)₂(SO₄)₂]⁻, and [Rh(SO₄)₃]³⁻ has been shown to not be the predominant forms in aqueous solutions. researchgate.net Instead, a labile ion pair, {Rh(H₂O)₆³⁺·SO₄²⁻}⁺, is a major species in the mononuclear system, coexisting with binuclear complexes like [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺. researchgate.net
Hydrolytic oligomerization is also a significant process. A centrosymmetric dimer with a double hydroxo bridge, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺, has been characterized in solution and gives a single 103Rh NMR signal. researchgate.net Trinuclear rhodium(III) aqua ions can also exist in several structural forms. researchgate.netresearchgate.net
Table 1: Identified this compound Species in Aqueous Solution
| Species Name | Chemical Formula | Predominance Conditions |
| Hexaaquarhodium(III) Ion Pair | {Rh(H₂O)₆³⁺·SO₄²⁻}⁺ | Predominant in the mononuclear system. researchgate.net |
| Disulfato-bridged Dirhodium(III) | [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ | Stable species in aged solutions. researchgate.net |
| Sulfato-bridged Dirhodium(III) | [Rh₂(μ-SO₄)(H₂O)₈]⁴⁺ | Stable species in aged solutions. researchgate.net |
| Trisulfato-hydroxo-bridged Trirhodium(III) | [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ | Stable species in aged solutions. researchgate.net |
| Dihydroxo-bridged Dirhodium(III) | [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | Characterized in solution through multinuclear NMR. researchgate.net |
The speciation of rhodium(III) in sulfate solutions is highly dependent on pH and the presence of other anionic species. Rhodium speciation is a key factor controlling its behavior and reactivity in solution. researchgate.netnih.gov
Influence of pH: The pH of the solution significantly affects the hydrolysis of rhodium(III) aqua ions, leading to the formation of aqua hydroxo complexes. researchgate.net A pH-dependent rate of rhodium removal from solution by sulfate-reducing bacteria has been observed, which is attributed to the changing speciation with pH. researchgate.netnih.gov At low pH values, such as in industrial effluents (pH 1.31), the enzymatic reduction of rhodium can be limited. researchgate.netnih.gov In the presence of certain reagents, the formation of final products, whether monomeric aqua chloride complexes or aqua hydroxo complexes, is determined by the reaction conditions, which are influenced by pH. researchgate.netresearchgate.net
Influence of Anionic Species: Different anionic species in the solution can compete with sulfate ions for coordination to the rhodium(III) center, thereby altering the speciation.
Chloride Ions: The presence of chloride ions significantly impacts rhodium(III) speciation. In the presence of BaCl₂, the aquation of Rh(III) complexes leads to the formation of monomeric aqua chloride complexes. researchgate.netresearchgate.net The rate of this process is significantly increased by chloride ions. researchgate.netresearchgate.net
Perchlorate Ions: In the presence of Ba(ClO₄)₂, the final products of aquation are aqua hydroxo complexes. researchgate.netresearchgate.net
Nitrate (B79036) Ions: In nitrate-containing solutions, a series of nitrato aqua complexes, [Rh(H₂O)₆-ᵢ(NO₃)ᵢ]⁽³⁻ⁱ⁾, can form. researchgate.net
Sulfate-Reducing Bacteria (SRB): SRB have a higher affinity for anionic rhodium species compared to cationic and neutral species. researchgate.netnih.gov This highlights the importance of speciation in biological interactions.
The presence of PGM (Platinum Group Metal) sulfate complexes in solution can complicate recovery processes due to their kinetic inertness compared to chloride complexes. core.ac.uk
Formation of Monomeric and Oligomeric Aqua/Hydroxo this compound Complexes
Ligand Exchange Kinetics and Mechanistic Studies in this compound Systems
The exchange of ligands in this compound complexes is a kinetically controlled process, influenced by the nature of the competing ligands and the reaction conditions.
Rhodium(III) complexes are generally kinetically inert, meaning their ligand substitution reactions are slow. core.ac.uk The substitution of ligands can proceed through different mechanisms, such as associative, dissociative, or interchange pathways. solubilityofthings.com
The aquation of Rh(III) complexes is a key ligand substitution reaction. The spontaneous aquation in freshly prepared solutions leads to an equilibrium between monomeric and oligomeric forms. researchgate.netresearchgate.net The rate of aquation can be significantly influenced by other ions present in the solution. researchgate.netresearchgate.net For instance, the presence of chloride ions accelerates the aquation process. researchgate.netresearchgate.net
The reactivity of this compound complexes is significantly affected by the presence of competing ligands, particularly chloride ions.
Chloride Ions: Chloride ions are strong competitors for coordination sites on the rhodium(III) center. The presence of chloride can lead to the formation of various chloro-aqua-rhodium(III) species, such as [RhCl(H₂O)₅]²⁺ and cis- and trans-[RhCl₂(H₂O)₄]⁺. wikipedia.org The aquation of rhodium(III) complexes in the presence of BaCl₂ results in monomeric aqua chloride complexes, and the rate of this reaction is enhanced by chloride ions. researchgate.netresearchgate.net The addition of sodium chloride to sulfate solutions is a method used to "activate" the otherwise inert sulfate complexes for recovery processes. core.ac.uk
Other Competing Ligands: Sulfate-reducing bacteria (SRB) exhibit a higher affinity for anionic rhodium species over cationic or neutral ones, indicating that the charge and nature of the complex influence its biological reactivity. researchgate.netnih.gov This suggests that ligands which form anionic complexes with rhodium(III) can facilitate its interaction with certain biological systems. researchgate.netnih.gov
The thermodynamic stability of rhodium(III) complexes in sulfate media is crucial for understanding the equilibrium distribution of species.
Research has focused on determining the formation constants of various this compound complexes. For the monomeric sulfate complexes, the following formation constants have been estimated: K₁ ≈ 8, K₂trans ≈ 1, K₂cis ≈ 1, and K₃ ≈ 2. researchgate.net An ion pair formation constant (K_IP) of 8 ± 3.5 has also been estimated for {Rh(H₂O)₆³⁺·SO₄²⁻}⁺. researchgate.net These values indicate that while monomeric sulfato complexes do form, they are not the predominant species under many conditions. researchgate.net
For comparison, the thermodynamic stability constants (βi) for a series of nitrato aqua complexes, [Rh(H₂O)₆-ᵢ(NO₃)ᵢ]⁽³⁻ⁱ⁾, have been estimated, showing a decrease in stability with an increasing number of coordinated nitrate groups. researchgate.net This trend is likely similar for sulfate complexes.
Table 2: Estimated Formation Constants of Monomeric this compound Complexes
| Equilibrium | Formation Constant |
| [Rh(H₂O)₆]³⁺ + SO₄²⁻ ⇌ {Rh(H₂O)₆³⁺·SO₄²⁻}⁺ | K_IP = 8 ± 3.5 researchgate.net |
| {Rh(H₂O)₆³⁺·SO₄²⁻}⁺ ⇌ [Rh(H₂O)₄(SO₄)]⁺ + 2H₂O | K₁ ≈ 8 researchgate.net |
| [Rh(H₂O)₄(SO₄)]⁺ + SO₄²⁻ ⇌ trans-[Rh(H₂O)₂(SO₄)₂]⁻ + 2H₂O | K₂trans ≈ 1 researchgate.net |
| [Rh(H₂O)₄(SO₄)]⁺ + SO₄²⁻ ⇌ cis-[Rh(H₂O)₂(SO₄)₂]⁻ + 2H₂O | K₂cis ≈ 1 researchgate.net |
| cis/trans-[Rh(H₂O)₂(SO₄)₂]⁻ + SO₄²⁻ ⇌ [Rh(SO₄)₃]³⁻ + 2H₂O | K₃ ≈ 2 researchgate.net |
Catalytic Applications and Mechanistic Insights Involving Rhodium Iii Sulfate
Homogeneous Catalysis Mediated by Rhodium(III) Sulfate (B86663)
Rhodium(III) sulfate serves as an effective catalyst in a variety of homogeneous catalytic reactions, where it is dissolved in the reaction medium with the reactants.
C-H Activation and Functionalization Reactions
Rhodium(III) catalysts are notable for their ability to mediate the activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds. nih.govsioc-journal.cn This capability is crucial for the efficient synthesis of complex organic molecules from simple, readily available precursors. snnu.edu.cn this compound, as a source of the active Rh(III) species, plays a role in these transformations. The general mechanism often involves the coordination of a directing group on the substrate to the rhodium center, followed by an electrophilic deprotonation pathway to form a rhodium-carbon bond. nih.gov This intermediate can then react with various coupling partners, such as alkenes and alkynes, to form new carbon-carbon or carbon-heteroatom bonds. snnu.edu.cn
For instance, rhodium(III)-catalyzed C-H activation has been successfully employed in the synthesis of naphthols from sulfoxonium ylides, highlighting its utility in producing valuable intermediates for pharmaceuticals and agrochemicals. While specific studies focusing solely on this compound are part of a broader research area, the principles of Rh(III) catalysis are well-established. The electron-deficient nature of the d⁶ Rh(III) center makes the resulting C-Rh(III) bond highly polar, enabling it to react with a range of terminal reagents containing polar bonds. sioc-journal.cn
Hydroformylation and Other Organic Transformations
Hydroformylation, or oxo synthesis, is a key industrial process that involves the addition of carbon monoxide and hydrogen to an alkene to produce aldehydes. mt.com While rhodium(I) complexes, such as Wilkinson's catalyst, are famously active for this transformation, rhodium(III) compounds like this compound can serve as precursors to the active catalytic species. mt.comwikipedia.org The in-situ reduction of Rh(III) to Rh(I) is a common step in generating the active catalyst.
Rhodium-based catalysts are generally preferred over cobalt catalysts for hydroformylation due to their higher activity and selectivity, particularly towards the formation of linear aldehydes, which are often the more desired product. mt.comrsc.org Research has shown that rhodium sulfate can be used as a metal precursor in the hydroformylation of linolenic methyl esters. rsc.org The economic viability of such processes heavily relies on minimizing the loss of the expensive rhodium catalyst. google.com
Beyond hydroformylation, this compound is implicated in other organic transformations. These often involve the generation of a catalytically active species that can participate in various reaction cycles.
Role as an Oxidation Catalyst in Organic Synthesis
Rhodium(III) compounds are recognized for their ability to act as oxidation catalysts in various organic reactions. sigmaaldrich.comsigmaaldrich.com this compound can be employed in this capacity, facilitating the oxidation of organic substrates. For example, it has been noted as an oxidation catalyst in organic reactions and has been compared with other platinum group metals like iridium(III) and palladium(II) for the oxidation of organic compounds using hydrogen peroxide. researchgate.net Studies have shown that rhodium(III) chloride, a related compound, is effective in catalyzing the oxidation of vicinal diols by cerium(IV) sulfate. researchgate.net The catalytic activity of the rhodium(III) species often depends on the pH of the medium and the specific substrates involved. researchgate.net
Catalysis in Combustion Characteristics Enhancement
This compound has been investigated for its role in improving the combustion characteristics of fuels. um.ac.id Research has demonstrated that its addition to fuels like crude jatropha oil can lead to better combustion performance. um.ac.iddistantreader.org This enhancement is attributed to the catalytic effect of rhodium trisulfate, which can increase the reactivity of the fuel molecules. researchgate.net
Studies have shown that the presence of this compound as a catalyst can lead to a significant increase in flame dimensions and combustion temperature. distantreader.org It can also result in a faster burning rate and a shorter ignition delay. distantreader.orgresearchgate.net The proposed mechanism involves the catalyst weakening the molecular bonds within the fuel's triglyceride structure, leading to changes in molecular geometry and increased reactivity. researchgate.net This increased reactivity facilitates more efficient combustion.
Table 1: Effect of this compound Catalyst on Jatropha Oil Combustion
| Fuel Type | Catalyst Concentration | Flame Width (mm) | Observations |
| Pure CJO | 0.00% | ~6.52 | Standard combustion |
| CJOR | 0.01% | ~6.51 | - |
| CJOR | 0.02% | ~9.11 | Faster combustion than evaporation |
| DEX | - | ~7.97 | Faster evaporation rate |
| Data sourced from comparative studies on crude jatropha oil (CJO) combustion. distantreader.org |
Heterogeneous Catalysis: this compound as a Precursor for Nanoparticle Synthesis
This compound is a valuable precursor for the synthesis of rhodium nanoparticles. These nanoparticles are of great interest in heterogeneous catalysis due to their high surface-area-to-volume ratio, which enhances their catalytic activity. researchgate.net The nanoparticles can be dispersed on various supports or in different media for a wide range of applications. americanelements.com
The synthesis of rhodium nanoparticles from this compound typically involves a reduction process where the Rh(III) ions are reduced to metallic rhodium (Rh(0)). This can be achieved using various reducing agents. The resulting nanoparticles can then be employed as heterogeneous catalysts in reactions such as hydrogenations and hydroformylations. researchgate.net The use of rhodium nanoparticles combines the advantages of both homogeneous and heterogeneous catalysis, offering high activity under mild conditions. researchgate.net
Rhodium nanoparticle-based catalysts are also explored for applications in energy conversion technologies like fuel cells and solar cells, where they can improve efficiency. americanelements.com For instance, rhodium nanoparticles can be used to dope (B7801613) graphene to create hybrid materials for electrocatalysis. sigmaaldrich.com
Fundamental Mechanistic Investigations of this compound Catalysis
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies of rhodium-catalyzed reactions often involve a combination of experimental techniques and computational methods. acs.org
In the context of C-H activation, mechanistic investigations point towards a concerted metalation-deprotonation (CMD) step as being potentially turnover-limiting in some rhodium(III)-catalyzed systems. acs.org For other transformations, such as the asymmetric 1,4-addition of aryltitanate reagents to enones, detailed studies have elucidated a catalytic cycle involving the insertion of the enone into an aryl-rhodium species, followed by silylation and transmetalation to regenerate the active catalyst. nih.gov
The catalytic process often begins with the formation of an active rhodium species from a precursor like this compound. mdpi.com This can involve ligand exchange, reduction, or other activation steps. The nature of the ligands coordinated to the rhodium center plays a critical role in determining the catalyst's activity and selectivity. mt.com While the specific mechanisms can vary significantly depending on the reaction type, the fundamental principles of organometallic chemistry, such as oxidative addition, reductive elimination, migratory insertion, and beta-hydride elimination, are central to understanding the catalytic cycles of rhodium. nih.gov
Catalyst Design Principles and Activity Optimization
The efficacy of this compound in catalysis is profoundly influenced by the principles guiding the design of the active catalytic species and the subsequent optimization of reaction conditions. While this compound can act as a precursor, its transformation into a highly active and selective catalyst hinges on strategic modifications of its coordination environment and the careful tuning of external parameters. Key design principles revolve around ligand modification, the use of support materials for heterogenization, and the application of co-catalysts or additives.
Ligand Modification Strategies
The steric and electronic properties of ligands coordinated to the rhodium center are paramount in dictating catalytic outcomes. The choice of ligand can influence reaction rates, regioselectivity, and enantioselectivity.
Phosphine (B1218219) Ligands: These are a cornerstone of rhodium catalysis. Electron-donating phosphine ligands have been shown to generate highly active catalysts for certain transformations. nih.gov For instance, in the rhodium-catalyzed annulation of aryl imines, ferrocenyl-based ligands like (dicyclohexylphosphinyl)ferrocene (FcPCy₂) produced significantly better yields than systems using Wilkinson's catalyst alone. nih.gov In the reductive carbonylation of methanol, the activity and stability of rhodium-based catalysts are enhanced by diphosphine ligands; the number of methylene (B1212753) groups separating the two phosphorus atoms is a critical design parameter for improving the turnover frequency. rsc.org
Chiral Ligands for Asymmetric Catalysis: A sophisticated design principle involves the use of chiral ligands to induce enantioselectivity. Chiral cyclopentadienyl (B1206354) (Cpx) ligands, for example, have enabled rhodium(III)-catalyzed enantioselective cyclization reactions. thieme-connect.com The stereochemical outcome can be optimized by tuning substituents on the ligand's backbone; changing from methoxy (B1213986) to isopropoxy groups on a biaryl-based Cpx ligand improved the enantiomeric ratio (er) from 80:20 to 90:10. thieme-connect.com Furthermore, designing complexes that are chiral-at-the-metal-center represents another frontier, where the specific symmetry of the catalyst (e.g., C2 vs. non-C2) can be a deciding factor for achieving high enantiomeric excess in reactions like α-halogenations. uni-marburg.de
N-Heterocyclic Carbenes (NHCs): NHCs are a robust class of ligands used to stabilize rhodium catalysts and promote reactions like C-H activation. acs.org Cyclometalated Rh(III)-NHC complexes have proven to be efficient catalysts for the highly selective hydrosilylation of terminal alkynes. acs.org
Hemilabile and Non-Innocent Ligands: Advanced catalyst design employs ligands with dynamic behavior. Hemilabile ligands, such as certain NSi-type ligands, can partially de-coordinate from the rhodium center, creating a vacant site necessary for substrate binding and activation. csic.es Non-innocent ligands go a step further by participating directly in the redox chemistry of the catalytic cycle, which can open up novel reaction pathways. acs.org
The Role of Support Materials
Immobilizing rhodium species on solid supports is a critical strategy for creating robust, recyclable heterogeneous catalysts. The nature of the support material can drastically alter the catalyst's performance.
Enhanced Stability and Selectivity: Supporting rhodium on materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or mixed oxides can prevent the aggregation of metal nanoparticles and improve thermal stability. nih.gov The choice of support has a direct impact on product selectivity. In the cyclohexane (B81311) ring-opening reaction, a rhodium catalyst supported on a mixed oxide of CaO + MgO + Al₂O₃ demonstrated superior selectivity (75%) towards the desired n-hexane product compared to rhodium on silica or alumina alone. nih.gov
Active Support Interactions: Some supports actively participate in the catalytic process. For example, sulfated graphitic carbon nitride (S-g-C₃N₄) used as a support for rhodium nanoparticles was found to increase the adsorption and dispersion of the metal. mdpi.com This enhanced interaction led to outstanding performance in styrene (B11656) hydroformylation, achieving 99.9% conversion. mdpi.com
Optimization of Reaction Conditions
Once a catalyst is designed, its performance is fine-tuned by optimizing various reaction parameters. Systematic screening of these conditions is essential to maximize yield, selectivity, and efficiency.
Additives and Co-catalysts: Many rhodium-catalyzed reactions require additives to function optimally. In oxidative C-H activation reactions, a co-oxidant like copper(II) acetate (B1210297) (Cu(OAc)₂) is often necessary to regenerate the active Rh(III) state from the Rh(I) species formed after the reductive elimination step. nih.gov In other cases, halide abstractors such as silver hexafluoroantimonate (AgSbF₆) are added to create a more electrophilic and reactive cationic rhodium complex. nih.gov
Temperature and Pressure: These are fundamental parameters for optimization. In the enantioselective synthesis of hydroxychromanes, lowering the reaction temperature from elevated levels to ambient temperature was found to improve the enantiomeric ratio. thieme-connect.com Conversely, some heterogeneous catalysts may require higher temperatures to become active; a graphene-supported Rh(III) catalyst that was inactive at room temperature showed excellent performance at 60 °C. acs.org For gas-phase reactions like hydroformylation, the pressure of the reactant gases (CO and H₂) is a critical variable to optimize. mdpi.com
The following tables summarize key research findings in catalyst design and optimization.
| Catalytic Reaction | Design Principle | Catalyst/Support Example | Key Finding | Reference |
|---|---|---|---|---|
| Cyclohexane Ring Opening | Support Material Effect | 1% Rh on CaMgAlO | Achieved higher selectivity (~75%) to n-hexane compared to SiO₂ or Al₂O₃ supports. | nih.gov |
| Alkene Hydroformylation | Active Support Interaction | Rh nanoparticles on sulfated g-C₃N₄ | Sulfate groups on the support enhanced Rh dispersion and adsorption, leading to 99.9% conversion. | mdpi.com |
| Enantioselective Cyclization | Chiral Ligand Modification | Rh(III) with chiral Cpx ligand | Changing a ligand substituent from methoxy to isopropoxy improved the enantiomeric ratio from 80:20 to 90:10. | thieme-connect.com |
| Methanol Carbonylation | Ligand Structure Tuning | Diphosphine-modified Rh catalyst | The number of methylene units in the diphosphine backbone was critical for catalyst stability and activity. | rsc.org |
| Styrene Hydrosilylation | Hemilabile Ligand | Rh(III) with NSi-type ligand | The hemilabile nature of the ligand was key to enabling catalytic activity by creating a coordination site. | csic.es |
| Catalytic Reaction | Catalyst System | Parameter Optimized | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Heck Reaction | [RhCp*Cl₂]₂ / Carboxylic Acid | Co-oxidant Addition | Using Cu(OAc)₂ as a co-oxidant efficiently reoxidized Rh(I) to Rh(III), enabling the catalytic cycle. | nih.gov |
| Oxidative Coupling | Rh(III) with methyl oximes | Additive and Solvent | Addition of AgSbF₆ (halide abstractor) and choice of solvent were crucial to obtaining the desired reactivity. | nih.gov |
| Enantioselective C-H Functionalization | Rh(III) with chiral Cpx ligand | Temperature | Conducting the reaction at ambient temperature instead of elevated temperatures improved the enantiomeric ratio. | thieme-connect.com |
| Alkyne Hydrosilylation | Graphene-supported Rh(III)-Triazolylidene | Temperature | The heterogeneous catalyst was inactive at room temperature but showed excellent activity and selectivity at 60 °C. | acs.org |
Electrochemical Behavior and Materials Science Applications of Rhodium Iii Sulfate
Electrochemistry of Rhodium(III) Sulfate (B86663) in Acidic Media
The electrochemical properties of rhodium(III) sulfate in acidic environments are of significant interest for various applications, particularly in electrocatalysis. The behavior of rhodium electrodes in sulfate-containing acidic solutions is complex, influenced by factors such as the kinetics of electrochemical reactions and the adsorption of ions onto the electrode surface.
Oxygen Reduction Reaction (ORR) Kinetics and Mechanisms on Rhodium Surfaces in Sulfate Electrolytes
The oxygen reduction reaction (ORR) is a critical process in electrochemical energy devices like fuel cells. On polycrystalline rhodium (Rh(poly)) surfaces, the ORR proceeds via a four-electron pathway in acidic solutions, leading to the formation of water. mdpi.combg.ac.rs However, the kinetics and mechanism of this reaction are significantly affected by the composition of the electrolyte.
In sulfuric acid (H₂SO₄) media, the ORR activity on rhodium is notably lower compared to other acidic solutions like perchloric acid (HClO₄). mdpi.combg.ac.rs This reduced activity is attributed to the strong adsorption of sulfate anions (SO₄²⁻) on the rhodium surface. mdpi.comresearchgate.net This adsorption hinders the reaction, resulting in higher Tafel slopes, which indicate a lower reaction rate. mdpi.combg.ac.rs Specifically, at low and high overpotentials in perchloric acid, the Tafel slopes are 60 and 120 mV dec⁻¹, respectively, while in sulfuric acid, these values are higher, signifying slower kinetics. mdpi.combg.ac.rs
Electrodeposition of Rhodium and Rhodium-Based Alloys from Sulfate Baths
This compound is a key component in electrolytic baths for the deposition of rhodium and its alloys. These coatings are valued for their high reflectivity, hardness, and corrosion resistance. alibaba.comargos-st.com
Parameters Affecting Electroplate Quality and Efficiency
The quality and efficiency of rhodium electroplating from sulfate baths are influenced by several critical parameters. These include current density, temperature, pH, and the composition of the plating bath.
For obtaining high-quality rhodium deposits on a copper substrate from a sulfate bath, optimal conditions have been identified as a current density of 8.55 mA/cm², a temperature of 60°C, a pH of 2, and a plating time of 20 minutes. icrc.ac.ir The concentration of rhodium in the bath is also a crucial factor, with typical concentrations ranging from 1 to 10 g/L. google.com The use of additives, such as sulfamic acid, can act as a stress-reducing agent, leading to superior quality plating layers. akjournals.com
The pH of the plating bath significantly impacts the quality of the deposit, with a pH range of 1-2 being optimal for producing good quality rhodium layers. akjournals.com The temperature of the bath also plays a role, with a range of 40-60°C being commonly used. google.comakjournals.com While some studies have explored sulfate-phosphate aqueous solutions, the sulfate bath is generally considered optimal for rhodium electroplating. icrc.ac.irresearchgate.net
| Parameter | Optimal Value/Range | Substrate | Reference |
|---|---|---|---|
| Current Density | 8.55 mA/cm² | Copper | icrc.ac.ir |
| Temperature | 60°C | Copper | icrc.ac.ir |
| pH | 2 | Copper | icrc.ac.ir |
| Plating Time | 20 min | Copper | icrc.ac.ir |
| Rhodium Concentration | 1-10 g/L | General | google.com |
| Bath Temperature | 40-60°C | General | google.comakjournals.com |
| pH Range | 1-2 | General | akjournals.com |
Application in Corrosion-Resistant Coatings
Rhodium electrodeposits from sulfate baths are highly valued for their exceptional corrosion resistance. alibaba.comargos-st.com These coatings provide a protective barrier on various metal surfaces, making them suitable for applications in industries such as jewelry, automotive, and electronics. alibaba.com The deposited rhodium layer is thin yet highly effective at providing a reflective, shiny finish that also defends against corrosion and oxidation. alibaba.com
Rhodium's inherent nobility and resistance to attack by most acids and corrosive agents contribute to the durability of these coatings. argos-st.com Even a thin layer of electroplated rhodium can significantly enhance the lifespan of the underlying metal by protecting it from environmental degradation. alibaba.com
Formation of Platinum/Rhodium Alloys for Electrocatalysis
Sulfate baths are also utilized for the electrodeposition of platinum-rhodium (Pt-Rh) alloys. These alloys are of particular interest as efficient electrocatalysts, especially for the hydrogen evolution reaction (HER). researchgate.net Pt-Rh alloy coatings can be developed using direct current (DC) or pulse current (PC) electrodeposition methods. researchgate.net
Research has shown that Pt-Rh alloy catalysts exhibit performance similar to pure platinum for the HER in acidic media. researchgate.net Coatings produced by the PC method, particularly at a 75% duty cycle, have demonstrated a very low overpotential for hydrogen evolution. researchgate.net The Tafel slope for these alloys is as low as 41.2 mV/dec, which suggests a Volmer-Tafel mechanism for the HER process. researchgate.net The ability to form these high-performance alloy coatings from sulfate-based electrolytes highlights another important application of this compound in materials science and electrocatalysis.
Electrocatalytic Applications in Energy Conversion Systems
This compound serves as a critical precursor material in the synthesis of advanced electrocatalysts for various energy conversion technologies. Its primary application lies in the development of catalysts for fuel cells and water electrolysis, where it contributes to enhancing the efficiency and durability of these systems.
Fuel Cell Applications
Rhodium-based catalysts, often derived from this compound, are particularly noted for their role in direct ethanol (B145695) fuel cells (DEFCs). inrs.ca Ethanol is a promising renewable fuel, but its complete oxidation to carbon dioxide (CO2), which releases the maximum number of electrons, is a significant challenge. mun.ca Platinum (Pt) is a common catalyst, but it is susceptible to poisoning by carbon monoxide (CO), an intermediate product of ethanol oxidation, and often shows low selectivity towards the complete oxidation of ethanol to CO2. researchgate.net
The addition of rhodium to platinum catalysts, forming Pt-Rh alloys, has been shown to significantly improve the electro-oxidation of ethanol. inrs.caresearchgate.net this compound is a key precursor in creating these bimetallic catalysts. pmarketresearch.comgoogle.com Research has demonstrated that the presence of rhodium in Pt-Rh catalysts facilitates the breaking of the C-C bond in ethanol, which is a crucial step for its complete oxidation to CO2. lidsen.com
Key Research Findings:
Enhanced CO Tolerance and CO2 Selectivity: Studies using in-situ Fourier Transform Infrared Spectroscopy (FTIR) have revealed that Pt-Rh catalysts exhibit a higher tolerance to CO poisoning compared to pure platinum catalysts. researchgate.net The addition of rhodium promotes the oxidation of adsorbed CO to CO2 at lower potentials. researchgate.net This is attributed to the electronic effect of rhodium on platinum, which weakens the bond between platinum and adsorbed species, thereby lowering the energy barrier for their oxidation. lidsen.com
Lower Onset Potential: The onset potential for ethanol oxidation is shifted to more negative values with Pt-Rh catalysts, indicating that the catalytic activity begins at a lower energy input. researchgate.net
Influence of Catalyst Structure: The architecture of the Pt-Rh catalyst plays a significant role in its activity. Alloyed Pt-Rh nanoparticles have shown better performance in promoting CO2 formation at lower potentials compared to a simple mixture of Pt and Rh nanoparticles. researchgate.net
Ternary Catalysts: Further improvements have been achieved with ternary catalysts, such as Pt-Rh-SnO2. The presence of tin oxide (SnO2), which is oxophilic, provides oxygenated species at lower potentials, further facilitating the oxidation of CO and other intermediates. inrs.calidsen.com
Table 1: Performance of Rhodium-Containing Catalysts in Ethanol Oxidation
| Catalyst Composition | Key Findings | Reference |
|---|---|---|
| Pt-Rh/C | Enhanced tolerance to CO, lower onset potential for ethanol oxidation, and increased CO2 production compared to Pt/C. researchgate.net | researchgate.net |
| Pt3Rh/C (alloy) | Easier C-C bond breaking and more favorable CO2 formation at lower potentials compared to a Pt-Rh mixture. researchgate.net | researchgate.net |
| Rhx/Pt/SnO2 | The ternary catalyst showed the best performance for ethanol oxidation, with the optimal amount of Rh being crucial. inrs.ca | inrs.ca |
| Pt-Rh/SnO2/C NWs | Superior catalytic activity attributed to facile C-C bond dissociation, low CO adsorption due to Rh, and the bifunctional mechanism from the SnO2 support. lidsen.com | lidsen.com |
This compound is also utilized in creating catalysts for proton-exchange membrane fuel cells (PEMFCs) to enhance the oxygen reduction reaction (ORR), a critical reaction at the cathode. pmarketresearch.com Furthermore, rhodium-based catalysts demonstrate significantly higher activity in hydrogenolysis compared to nickel or cobalt, which is relevant for fuel processing in hydrogen energy systems. pmarketresearch.com
Water Electrolysis
In the field of water electrolysis for hydrogen production, rhodium-based materials are investigated as potential electrocatalysts for the hydrogen evolution reaction (HER). While platinum is the benchmark catalyst for HER, its high cost drives the search for alternatives. Atomically dispersed rhodium on nitrogen-doped graphene has shown outstanding performance for HER, with low overpotentials required to drive the reaction. researchgate.net
Although direct studies on the performance of catalysts derived specifically from this compound for the oxygen evolution reaction (OER) are less common, the general exploration of rhodium oxides as OER catalysts suggests a potential application area.
Table 2: Performance of an Atomically Dispersed Rhodium Catalyst in HER
| Electrolyte | Overpotential at 10 mA cm⁻² | Reference |
|---|---|---|
| 0.5 M H2SO4 | 29 mV | researchgate.net |
| 1.0 M KOH | 33 mV | researchgate.net |
The development of efficient electrocatalysts is crucial for the advancement of energy conversion technologies. This compound, as a precursor, plays a significant role in the synthesis of highly active and stable rhodium-containing catalysts that address some of the key challenges in fuel cells and water electrolysis.
Environmental Applications and Remediation Strategies Involving Rhodium Iii Sulfate
Recovery of Rhodium from Industrial Effluents and Spent Catalysts
The recovery of rhodium from secondary sources like industrial wastewater and spent automotive catalysts is of significant economic and environmental importance. mdpi.com Traditional pyrometallurgical and hydrometallurgical processes for rhodium recovery can be energy-intensive and generate hazardous waste. mdpi.comresearchgate.net As a result, biosorption and other biological methods are being explored as cost-effective and environmentally friendlier alternatives. researchgate.net These biotechnological strategies leverage the ability of certain microorganisms to extract precious metals from solutions.
A promising bioremediation strategy for rhodium recovery involves the use of sulfate-reducing bacteria (SRB). jchemrev.com SRB are a group of anaerobic microorganisms that utilize sulfate (B86663) as a terminal electron acceptor for their respiration, producing hydrogen sulfide (B99878). d-nb.info This biogenic hydrogen sulfide can then react with dissolved metal ions to form insoluble metal sulfide precipitates, effectively removing them from the solution. d-nb.infomdpi.com
Studies have demonstrated that SRB consortia are effective candidates for the enzymatic recovery of rhodium from both aqueous solutions and industrial effluents. nih.govresearchgate.net Research indicates that SRB-based methods can achieve high recovery efficiencies. For instance, one study highlighted a two-step process of leaching followed by bio-recovery with SRB, which resulted in a rhodium recovery rate exceeding 95%.
The removal of rhodium by SRB is not solely based on sulfide precipitation; it also involves complex enzymatic processes. The primary factor controlling the rate of rhodium removal is its chemical form (speciation) in the solution. nih.govresearchgate.net SRB cells exhibit a higher affinity for anionic rhodium species compared to cationic or neutral forms. jchemrev.comnih.gov This affinity results in a pH-dependent rate of rhodium removal. nih.govresearchgate.net
The mechanism involves an enzymatic reductive precipitation process. nih.govresearchgate.net Electron microscopy studies have revealed a time-dependent distribution of rhodium precipitates, which initially form inside the bacterial cells (intracellularly) and later appear outside the cells (extracellularly). nih.govresearchgate.net This suggests an active biological process rather than simple surface adsorption. Key enzymes, such as hydrogenases found in SRB, are implicated in the reduction of Rh(III) to its elemental form, Rh(0). nih.govresearchgate.net For example, a soluble extract from SRB was able to remove 77% of rhodium from a solution within 10 minutes. nih.govresearchgate.net The maximum uptake capacity for rhodium by a resting SRB biomass has been measured at 66 mg of rhodium per gram of biomass. nih.govresearchgate.net
Research Findings on Rhodium Recovery by SRB
| Parameter | Finding | Source |
|---|---|---|
| Maximum Uptake Capacity | 66 mg of Rhodium per gram of resting SRB biomass | nih.gov, researchgate.net |
| Preferred Rhodium Species | Anionic species | nih.gov, researchgate.net, jchemrev.com |
| Primary Removal Mechanism | Enzymatic reductive precipitation | nih.gov, researchgate.net |
| Precipitate Localization | Initially intracellular, then extracellular | nih.gov, researchgate.net |
| Key Enzyme Type | Hydrogenase | nih.gov, researchgate.net |
Bioremediation Approaches using Sulfate-Reducing Bacteria (SRB)
Water Treatment and Contaminant Removal Mechanisms
Beyond recovery from concentrated industrial streams, rhodium compounds and associated biological systems have applications in general water treatment. The solubility of Rhodium(III) sulfate in water makes it amenable to aqueous treatment processes aimed at removing contaminants.
Theoretical and Computational Investigations of Rhodium Iii Sulfate Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard method for studying the electronic structure and properties of transition metal complexes. researchgate.net For rhodium compounds, DFT calculations provide a pathway to investigate the nature of chemical bonds and metal-ligand interactions. rsc.org While specific DFT studies focusing exclusively on anhydrous or hydrated rhodium(III) sulfate (B86663) are not extensively detailed in the literature, the principles and applications of DFT to various rhodium complexes offer significant insights into what such studies would entail.
DFT calculations can elucidate the electronic structure of rhodium(III) sulfate by analyzing molecular orbitals, charge distribution, and the nature of the rhodium-sulfate bond. The combination of solid-state NMR spectroscopy and first-principles quantum chemical computations using DFT with a relativistic Hamiltonian is a particularly powerful approach for investigating rhodium compounds. rsc.org Such studies can calculate NMR interaction tensors, like the ¹⁰³Rh chemical shift tensor, which provide detailed information about metal-ligand interactions and help to build a deeper understanding of structure-function relationships. rsc.org For instance, theoretical studies on rhodium(I) complexes have used DFT to determine the equilibrium geometry of reaction products and predict the stereochemistry of intermediates in oxidative addition reactions. ajol.info
The reactivity of this compound can be explored by mapping potential energy surfaces for various chemical transformations. DFT is used to calculate the energies of reactants, transition states, and products, thereby determining reaction barriers and thermodynamic stabilities. nih.gov These calculations can reveal, for example, the step-by-step mechanism of ligand substitution or catalytic cycles. nih.govresearchgate.net Conceptual DFT introduces reactivity indices such as electronic chemical potential, electrophilicity, and nucleophilicity, which serve as powerful tools for the semiquantitative study of organic and inorganic reactivity. mdpi.comrsc.org These descriptors help in understanding how and where a molecule is likely to react. mdpi.com
Table 1: Application of DFT in Analyzing Rhodium Complexes
| DFT Application Area | Investigated Properties | Example System (from literature) | Reference |
| Electronic Structure | Molecular orbitals, bonding analysis, charge density, NMR chemical shift tensors. | Various Rh(I) and Rh(III) complexes | rsc.org |
| Chemical Reactivity | Reaction mechanisms, transition state energies, activation barriers, thermodynamic stability, reactivity indices. | Rh(I) complexes in oxidative addition | ajol.info |
| Catalyst Properties | Turnover-limiting steps, ligand binding energies, substrate-catalyst interactions. | Rhodium-catalyzed hydroamination | nih.gov |
| Structural Analysis | Equilibrium geometries of reactants and products, prediction of intermediate stereochemistry. | Rh(I) β-diketonate complexes | ajol.info |
Computational Modeling of Solution Speciation and Oligomerization Phenomena
In aqueous solutions, the behavior of this compound is complex due to hydrolysis and the formation of various species. Computational modeling is instrumental in unraveling this complexity. Studies have shown that when this compound is dissolved, an equilibrium is established between monomeric and oligomeric complexes. researchgate.net
Research combining various spectroscopic techniques with computational analysis has revealed that solid-state rhodium(III) sulfates are often composed of dimeric and trimeric complexes. researchgate.net Upon dissolution, these can persist or transform. The spontaneous aquation of freshly prepared solutions leads to a dynamic equilibrium between different monomeric and oligomeric subsystems. researchgate.net Computational models can simulate the structures and relative stabilities of these different species. For example, multinuclear NMR studies have characterized hydrolytic oligomers of rhodium(III), such as a dimer with a double hydroxo bridge, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺, and a corresponding trimer. acs.org
Furthermore, computational studies can model the structure of the rhodium sulfate complex itself in solution. It has been shown that by controlling hydrolysis conditions, it is possible to form rhodium sulfate complexes that are predominantly linked through bridged sulfate groups with minimal direct rhodium-to-rhodium bonding. google.com This is in contrast to other rhodium complexes where metal-metal bonding is a key feature. google.com The speciation of rhodium is highly dependent on factors like pH, concentration, and the presence of other ions. researchgate.netacs.org For instance, in nitric acid solutions, a range of mononuclear complexes, [Rh(H₂O)ₙ(NO₃)₆₋ₙ]ⁿ⁻³, have been identified. researchgate.net Computational modeling helps to predict the thermodynamic stability and kinetic pathways for the interconversion of these various species. researchgate.net
Predictive Modeling for Catalytic Activity and Ligand Design
A significant application of computational chemistry in the field of rhodium catalysis is the predictive modeling of catalytic activity and the rational design of ligands. sigmaaldrich.com Although this compound itself is primarily used as a precursor or in applications like electroplating, the principles of catalyst design are broadly applicable to rhodium-based catalytic systems that could be derived from it. google.comsigmaaldrich.com
Computational models, particularly using DFT, allow researchers to perform in silico experiments to screen potential catalysts before undertaking time-consuming and expensive laboratory synthesis. nih.gov This process involves several key steps:
Mechanism Elucidation: DFT calculations are used to map out the entire catalytic cycle for a given reaction, identifying the rate-determining step and key intermediates. nih.gov
Structure-Activity Relationships: By systematically modifying the structure of the ligands in the computational model, researchers can understand how steric and electronic properties affect the catalyst's performance. nih.govrsc.org For example, studies on rhodium-catalyzed hydroamination revealed that ligand binding energies, rather than just the activation barriers of the chemical steps, correlated with catalyst activity. nih.gov
Ligand Design and Optimization: Armed with this knowledge, new ligands can be designed to lower the energy of the rate-limiting transition state or to improve substrate binding. d-nb.info In one study, a hydrogen bond interaction between the substrate and a supramolecular ligand on a rhodium catalyst was identified as crucial for selectivity. nih.gov Computational mutation of the ligand to strengthen this bond predicted a faster catalyst, which was subsequently confirmed by experiment. nih.gov
This data-driven approach, which combines computational screening with experimental validation, accelerates the discovery and optimization of catalysts for a wide range of chemical transformations, including hydrogenations, hydroformylations, and C-H bond activations. nih.govrsc.orgwhiterose.ac.uk
Advanced Analytical Methodologies for Rhodium Iii Sulfate Determination
Spectrophotometric and Spectrometric Quantification Techniques
Spectrophotometric and spectrometric methods are cornerstones in the quantitative analysis of rhodium, offering high sensitivity and accuracy.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful spectrometric technique for the accurate determination of rhodium in various samples, including rhodium(III) sulfate (B86663). This method involves introducing the sample into an argon plasma, which excites the rhodium atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of rhodium in the sample.
A key aspect of accurate rhodium quantification by ICP-OES is the use of an internal standard to correct for matrix effects and instrumental drift. Cobalt and yttrium are commonly used as internal standards for rhodium analysis. For instance, a method utilizing cobalt as an internal standard demonstrated excellent rhodium recoveries of 99.0% for an inorganic RhCl₃·3H₂O salt. The selection of appropriate, interference-free atomic and ionic wavelengths is crucial for both rhodium and the internal standard. For rhodium, the atomic wavelength of 343.489 nm is often selected.
The accuracy of ICP-OES measurements can be significantly affected by the sample matrix, particularly the presence of easily ionizable elements (EIEs) and mismatched acid matrices, which can lead to a decrease in rhodium recovery by up to 16%. Therefore, proper sample preparation and matrix matching are critical for obtaining reliable results. The limit of detection (LOD) and limit of quantification (LOQ) for rhodium using ICP-OES are typically in the low parts per million (ppm) range, highlighting the technique's sensitivity for trace-level analysis.
Table 1: ICP-OES Operating Parameters for Rhodium Analysis
| Parameter | Value |
|---|---|
| RF Power | 1.3 kW |
| Plasma Gas Flow Rate | 12 L/min |
| Auxiliary Gas Flow Rate | 0.8 L/min |
| Nebulizer Gas Flow Rate | 0.7 L/min |
| Sample Uptake Rate | 1.5 mL/min |
| Rhodium Wavelength | 343.489 nm |
| Cobalt (Internal Std) Wavelength | 228.616 nm |
| Yttrium (Internal Std) Wavelength | 371.030 nm |
This table is interactive and based on data from a study on rhodium quantification.
Extractive spectrophotometry offers a simple, sensitive, and cost-effective alternative for determining rhodium(III) concentrations. directivepublications.orgsciepub.com This technique involves the reaction of Rh(III) with a specific chromogenic reagent to form a colored complex, which is then extracted into an immiscible organic solvent. directivepublications.orgsciepub.com The absorbance of the colored extract is measured using a spectrophotometer at the wavelength of maximum absorption (λmax), and this absorbance is proportional to the concentration of rhodium.
Several novel reagents have been developed for this purpose. For example, 2,4-dimethyl-3H-1,5-benzodiazepine (DBA) reacts with Rh(III) to form a red-colored product that can be extracted with n-butanol at a pH of 8.9. directivepublications.org This method adheres to Beer's law in the concentration range of 1 to 10 mg L⁻¹ and has a molar absorption coefficient of 4863 L mol⁻¹ cm⁻¹ at a λmax of 510 nm. directivepublications.orgsciepub.com Another reagent, Isonitroso p-Methyl Acetophenone Phenyl Hydrazone (HIMAPH), quantitatively extracts Rh(III) into toluene (B28343) from an aqueous solution at a pH of 4.0-6.0, with the resulting complex showing a λmax at 465 nm. scispace.com This method is effective for Rh(III) concentrations between 0.5 and 16.0 µg/ml. scispace.com
The choice of the reagent, solvent, and pH are critical parameters that influence the efficiency and selectivity of the extraction. directivepublications.orgscispace.com The stability of the colored complex is also an important factor for obtaining reproducible results. ijarsct.co.in
Table 2: Comparison of Reagents for Extractive Spectrophotometric Analysis of Rh(III)
| Reagent | Solvent | Optimal pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| 2,4-dimethyl-3H-1,5-benzodiazepine (DBA) | n-butanol | 8.9 | 510 | 4863 |
| Isonitroso p-Methyl Acetophenone Phenyl Hydrazone (HIMAPH) | Toluene | 4.0-6.0 | 465 | 2631.58 |
| N-(o-methoxy benzaldehyde) 2-aminophenol (B121084) (NOMBAP) | Carbon Tetrachloride | 5.1-5.9 | 480 | 8248.23 |
This table is interactive and compiles data from various studies on spectrophotometric determination of rhodium. directivepublications.orgscispace.comijarsct.co.in
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)
Chromatographic Separation and Characterization Methods
Chromatographic techniques are indispensable for the separation and characterization of rhodium species from complex mixtures, which is often a necessary prerequisite for accurate quantification. These methods are particularly useful for separating rhodium from other platinum group metals (PGMs) and for studying the speciation of rhodium(III) in solution. mdpi.comrsc.org
High-performance liquid chromatography (HPLC), particularly when coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS), is a powerful tool for characterizing rhodium(III) hydroxocomplexes formed during polycondensation in alkaline media. rsc.org Reverse-phase ion-pair chromatography (RP-IP-HPLC) can achieve baseline separation of various rhodium species. rsc.org
Extraction chromatography using functionalized silica-polymer supports is another effective method for separating PGMs. mdpi.com These supports can be tuned to enhance adsorption capacity, efficiency, and selectivity for specific metals. Ion exchange chromatography is also employed for the separation of rhodium complexes. wikipedia.org For instance, rhodium(III) can be separated from platinum in sulfate solutions using a strongly basic anion exchange resin like Purolite A-500. google.com
Furthermore, ultra-performance liquid chromatography (UPLC) has been utilized for the simultaneous determination of palladium, platinum, and rhodium ions after pre-column derivatization to form colored chelates. asianpubs.org
Impact of Trace Impurities on Rhodium(III) Sulfate Characterization and Application
The presence of trace impurities in this compound can significantly impact its characterization and performance in various applications, particularly in catalysis. Rigorous purification and quality control are therefore essential.
Impurities can interfere with analytical measurements, leading to inaccurate quantification of rhodium. For example, spectral interferences from other elements can affect the accuracy of ICP-OES results. Similarly, the presence of other platinum group metals and base metals can interfere with spectrophotometric determinations, often necessitating a prior separation step. cdnsciencepub.com
In catalytic applications, even minute quantities of certain impurities can alter the catalytic properties of this compound. For instance, trace chloride ions can affect its catalytic activity, making thorough washing steps during synthesis crucial. The presence of iron is another common impurity in industrial solutions that can consume reagents used for precipitation and separation processes. researchgate.net
Therefore, a comprehensive analysis of trace impurities is a critical aspect of quality control for this compound. Techniques like ICP-MS are highly sensitive for detecting and quantifying trace elements. contractlaboratory.com
Concluding Remarks and Future Research Perspectives
Current State of Knowledge and Identified Research Gaps
The existing body of research has established the fundamental properties and primary applications of rhodium(III) sulfate (B86663), particularly in electroplating and catalysis. samaterials.com Its role as a precursor for rhodium coatings is well-documented, with applications ranging from jewelry to high-tech electronics for its corrosion resistance and high conductivity. lookchem.compmarketresearch.com In catalysis, it is utilized in processes like C-H activation and in the formulation of automotive catalysts for NOx reduction. pmarketresearch.com
However, significant research gaps remain. A primary area requiring further investigation is the complete crystallographic and spectroscopic characterization of its various hydrated forms to resolve structural ambiguities that have persisted since early studies. wikipedia.org While its catalytic activity is recognized, the precise mechanisms in many organic reactions are not fully understood. Subtle changes in reaction conditions such as pH and solvent can alter the rhodium speciation, affecting catalytic performance, which warrants more systematic studies. Furthermore, there is a need for more comprehensive research into its potential in emerging fields.
Emerging Trends and Interdisciplinary Research Opportunities
Recent trends indicate a growing interest in the application of rhodium(III) sulfate in advanced technologies. One of the most promising areas is in hydrogen production and fuel cell technologies. pmarketresearch.com It shows potential as a component in electrolyzer catalysts for green hydrogen generation and in proton-exchange membrane fuel cells (PEMFCs) to improve the efficiency of the oxygen reduction reaction. pmarketresearch.com The global push towards a hydrogen economy presents a significant opportunity for research into optimizing rhodium-based catalysts. pmarketresearch.com
Another emerging trend is its use in environmental applications. Innovative methods are being explored for the recovery of rhodium from industrial wastewater and spent catalysts using sulfate-reducing bacteria, a biotechnological approach that could lead to more sustainable rhodium recycling. Its solubility in water also suggests potential applications in water treatment through adsorption mechanisms. Interdisciplinary research combining chemistry, materials science, and biotechnology will be crucial to advancing these applications.
Potential Directions for Enhanced Fundamental and Applied Research
Future research on this compound should be directed towards both fundamental understanding and practical applications.
Fundamental Research:
Structural Elucidation: Advanced analytical techniques, such as single-crystal X-ray diffraction, should be employed to definitively determine the crystal structures of all stable hydrates of this compound.
Mechanistic Studies: In-depth kinetic and mechanistic studies of its catalytic role in various organic reactions are needed. This includes the use of computational modeling to understand the reaction pathways at a molecular level.
Solution Chemistry: A more thorough investigation of the behavior of this compound in different aqueous and non-aqueous solutions is required to understand the speciation of rhodium complexes under various conditions. dtic.mil
Applied Research:
Catalyst Development: There is a significant opportunity to develop more efficient and selective rhodium-based catalysts for a wider range of chemical transformations, including those relevant to pharmaceutical synthesis and fine chemical production.
Electroplating Innovations: Research into new electroplating bath formulations containing this compound could lead to coatings with enhanced properties, such as improved wear resistance or specific optical characteristics.
Green Synthesis: Developing more environmentally friendly and cost-effective methods for the synthesis of this compound is essential, particularly given the high cost and scarcity of rhodium. pmarketresearch.com This could involve exploring novel precursors and reaction conditions.
By addressing these research gaps and exploring new opportunities, the scientific community can unlock the full potential of this compound in a variety of established and emerging technological fields.
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing and purifying Rhodium(III) sulfate (Rh₂(SO₄)₃)?
- Methodological Answer : this compound is typically synthesized by reacting rhodium(III) oxide (Rh₂O₃) with concentrated sulfuric acid under controlled heating (80–100°C). The reaction is monitored for pH stabilization, and excess acid is removed via evaporation. Purification involves recrystallization from dilute sulfuric acid to avoid hydrolysis. Characterization requires elemental analysis (Rh and S content via ICP-OES) and spectroscopic techniques (FT-IR for sulfate ligand confirmation). Note that trace impurities, such as chloride ions, can alter catalytic properties, necessitating rigorous washing .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Key techniques include:
- X-ray crystallography : To confirm the octahedral coordination geometry of Rh³⁺ and sulfate ligand arrangement.
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways (e.g., loss of water or SO₃ groups).
- UV-Vis Spectroscopy : To identify d-d transitions in the visible range (500–600 nm), indicative of Rh³⁺ electronic structure.
- Raman Spectroscopy : To detect symmetric/asymmetric S-O stretching modes (950–1100 cm⁻¹) .
- Cross-validation with multiple techniques is essential to rule out amorphous byproducts.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic fumes.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous metal-containing material.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How does this compound facilitate heteroatom-directed C–H bond functionalization in catalytic cycles?
- Methodological Answer : this compound acts as a precursor to generate active Rh³⁺ species that coordinate with directing groups (e.g., pyridines, amides) on substrates. This coordination enables proximity-driven C–H activation, forming a 5-membered metallacycle intermediate. The sulfate counterion stabilizes the Rh center, modulating its electrophilicity. For example, in arene functionalization, the sulfate ligand’s weak coordination allows for ligand exchange with substrates, enhancing catalytic turnover .
- Key Variables : Solvent polarity (e.g., aqueous vs. organic media) and pH significantly impact reaction efficiency.
Q. How can researchers design experiments to optimize this compound’s catalytic activity in oxidation reactions?
- Methodological Answer :
- Parameter Screening : Systematically vary temperature (60–120°C), Rh loading (1–5 mol%), and oxidant (e.g., O₂, K₂S₂O₈) to maximize yield.
- Kinetic Studies : Use in-situ FT-IR or NMR to monitor intermediate formation and identify rate-limiting steps.
- Substrate Scope Testing : Evaluate electron-rich vs. electron-deficient arenes to delineate electronic effects on regioselectivity.
- Control Experiments : Compare with RhCl₃ or other Rh salts to isolate sulfate’s role in stabilizing active species .
Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Purity Differences : Impurities (e.g., residual Cl⁻ from synthesis) can poison active sites. Validate purity via ICP-MS.
- Characterization Gaps : Incomplete spectroscopic data may lead to misassignment of active species. Require full crystallographic and spectroscopic validation for reproducibility.
- Reaction Conditions : Subtle pH or solvent changes (e.g., aqueous vs. DMF) alter Rh speciation. Conduct comparative studies under standardized conditions .
- Statistical Tools : Use multivariate analysis (e.g., PCA) to identify dominant variables affecting catalytic performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
